An In-depth Technical Guide to the Physical and Chemical Properties of 2,4-Dichloro-3-methyl-1,5-dinitrobenzene
An In-depth Technical Guide to the Physical and Chemical Properties of 2,4-Dichloro-3-methyl-1,5-dinitrobenzene
Introduction
2,4-Dichloro-3-methyl-1,5-dinitrobenzene is a substituted aromatic compound of significant interest to researchers and professionals in drug development and organic synthesis. Its multifaceted structure, featuring a combination of chloro, methyl, and nitro functional groups, imparts a unique reactivity profile, making it a valuable intermediate in the synthesis of more complex molecules. The strategic placement of these substituents on the benzene ring creates a nuanced electronic and steric environment, influencing its physical properties and chemical behavior. This guide provides a comprehensive overview of the known and extrapolated physical and chemical properties of this compound, supported by data from analogous structures and established chemical principles. Due to the limited availability of direct experimental data for 2,4-Dichloro-3-methyl-1,5-dinitrobenzene, this document leverages information from closely related compounds to provide a robust and scientifically grounded resource.
Molecular Structure and Identification
The foundational step in understanding the properties of any chemical entity is a thorough characterization of its molecular structure.
Chemical Name: 2,4-Dichloro-3-methyl-1,5-dinitrobenzene CAS Number: 51676-76-7[1] Molecular Formula: C₇H₄Cl₂N₂O₄[2] Molecular Weight: 251.02 g/mol [2]
The structure of 2,4-Dichloro-3-methyl-1,5-dinitrobenzene is depicted below:
Caption: Molecular structure of 2,4-Dichloro-3-methyl-1,5-dinitrobenzene.
Physical Properties
| Property | Value | Source/Rationale |
| Appearance | Likely a pale yellow crystalline solid | Based on the appearance of related nitroaromatic compounds like 2,4-dinitrotoluene.[5] |
| Melting Point | Estimated to be slightly lower than 76-78°C | By analogy to 2,4-Dichloro-3,5-dinitrobenzotrifluoride.[3][4] The less polar methyl group compared to the trifluoromethyl group would lead to weaker intermolecular forces. |
| Boiling Point | Estimated to be slightly lower than 291-294°C | By analogy to 2,4-Dichloro-3,5-dinitrobenzotrifluoride.[4] |
| Density | Estimated to be around 1.7 g/cm³ | By analogy to 2,4-Dichloro-3,5-dinitrobenzotrifluoride (1.788 g/cm³).[4] |
| Solubility | Insoluble in water; Soluble in organic solvents such as ether, benzene, and chloroform. | Nitroaromatic compounds are generally insoluble in water and soluble in common organic solvents.[5][6] |
| Storage Temperature | 2-8°C | Recommended storage condition to ensure stability. |
Chemical Properties and Reactivity
The chemical reactivity of 2,4-Dichloro-3-methyl-1,5-dinitrobenzene is dictated by the interplay of its functional groups. The two nitro groups are strongly electron-withdrawing, which deactivates the benzene ring towards electrophilic aromatic substitution. Conversely, this electron deficiency makes the chlorine atoms susceptible to nucleophilic aromatic substitution.
Nucleophilic Aromatic Substitution: The chlorine atoms, activated by the ortho and para nitro groups, are the most probable sites for nucleophilic attack. This is a common reaction for polychlorinated and nitrated aromatic compounds. For example, 2,4-dinitrochlorobenzene readily undergoes nucleophilic substitution.[6]
Caption: Generalized workflow for nucleophilic aromatic substitution.
Reduction of Nitro Groups: The nitro groups can be reduced to amino groups using various reducing agents, such as catalytic hydrogenation (H₂/Pd, Pt, or Ni) or metal/acid combinations (e.g., Sn/HCl, Fe/HCl). This transformation is a key step in the synthesis of many pharmaceutical and dyestuff intermediates.
Oxidation of the Methyl Group: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid. This reaction would yield 2,4-dichloro-1,5-dinitrobenzoic acid, a potentially useful synthetic intermediate.
Synthesis
A plausible synthetic route to 2,4-Dichloro-3-methyl-1,5-dinitrobenzene would likely involve the nitration of a suitable chlorinated toluene precursor. A potential pathway could be the dinitration of 2,4-dichloro-3-methyltoluene. The directing effects of the substituents would need to be carefully considered to achieve the desired isomer. The nitration of toluene and its derivatives is a well-established industrial process, often employing a mixture of nitric acid and sulfuric acid.[7][8][9]
A procedure for a related compound, 1,5-dichloro-2,4-dinitrobenzene, involves the nitration of m-dichlorobenzene with potassium nitrate in concentrated sulfuric acid.[10] A similar approach could likely be adapted for the synthesis of the target molecule.
Experimental Protocols for Characterization
The characterization of 2,4-Dichloro-3-methyl-1,5-dinitrobenzene would rely on standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation.
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the aromatic proton and a singlet for the methyl protons. The exact chemical shifts would be influenced by the surrounding electron-withdrawing groups. For reference, the aromatic protons in 2,4-dichloronitrobenzene appear between 7.4 and 7.9 ppm.[11] The methyl protons would likely appear downfield from typical methyl resonances due to the deshielding effect of the aromatic ring and its substituents.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the seven carbon atoms in the molecule. The chemical shifts of the aromatic carbons would be significantly affected by the attached chloro and nitro groups.
Protocol for ¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in an NMR tube.[12]
-
Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz or higher). Lock the spectrometer to the deuterium signal of the solvent.
-
Data Acquisition: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
-
Analysis: Integrate the peaks to determine the relative number of protons and analyze the chemical shifts and coupling patterns to confirm the structure.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Expected Absorptions:
-
C-H stretching (aromatic): ~3100-3000 cm⁻¹
-
C-H stretching (aliphatic): ~3000-2850 cm⁻¹
-
N-O stretching (nitro groups): Strong absorptions around 1550-1500 cm⁻¹ (asymmetric) and 1350-1300 cm⁻¹ (symmetric).
-
C=C stretching (aromatic): ~1600-1450 cm⁻¹
-
C-Cl stretching: ~800-600 cm⁻¹
Protocol for ATR-IR Spectroscopy:
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands corresponding to the functional groups of the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
Expected Molecular Ion Peak: The electron ionization (EI) mass spectrum should show a molecular ion peak (M⁺) at m/z = 250, with isotopic peaks at m/z = 252 and 254 due to the presence of two chlorine atoms.
Protocol for GC-MS Analysis:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Separation: Inject the sample into the GC, where it is vaporized and separated on a capillary column.
-
Ionization and Detection: The separated components enter the mass spectrometer, are ionized (typically by electron impact), and the resulting ions are separated by their mass-to-charge ratio and detected.
-
Analysis: Analyze the mass spectrum of the peak corresponding to the target compound to determine its molecular weight and fragmentation pattern.
Safety and Handling
While a specific safety data sheet for 2,4-Dichloro-3-methyl-1,5-dinitrobenzene is not widely available, the hazards can be inferred from similar compounds. Dinitrotoluenes are known to be toxic and are potential carcinogens.[7][13] Polychlorinated aromatic compounds can also pose health risks.[14][15] Therefore, this compound should be handled with extreme care.
General Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[16][17]
-
Avoid inhalation of dust and contact with skin and eyes.[16][17]
-
In case of accidental exposure, follow standard first-aid procedures and seek medical attention.[16][17]
-
Dispose of waste in accordance with local, state, and federal regulations.
Applications and Future Directions
As a highly functionalized aromatic compound, 2,4-Dichloro-3-methyl-1,5-dinitrobenzene holds potential as a versatile building block in organic synthesis. Its reactivity allows for the introduction of various other functional groups, making it a valuable precursor for the synthesis of:
-
Pharmaceuticals: The dinitro- and dichloro-substituents can be modified to create novel bioactive molecules. For instance, related compounds like 2,4-dichloro-3,5-dinitrobenzotrifluoride are used in the synthesis of kinesin spindle protein inhibitors.[18]
-
Agrochemicals: Many pesticides and herbicides are based on substituted nitroaromatic structures.[3]
-
Dyes and Pigments: The aromatic and nitro functionalities are common features in chromophores.
Further research into the reactivity and derivatization of 2,4-Dichloro-3-methyl-1,5-dinitrobenzene could unveil new synthetic pathways and lead to the development of novel compounds with important applications in various fields of chemistry and materials science.
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2,4-Dichloro-3,5-dinitrobenzotrifluoride. (n.d.). Jiangsu Dahua Chemical Industrial Co., Ltd. Retrieved January 21, 2026, from [Link]
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Benzene, 2-chloro-1,5-dinitro-3-(trifluoromethyl)-. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]
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Benzene, 2,4-dichloro-1-methyl-. (n.d.). NIST WebBook. Retrieved January 21, 2026, from [Link]
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2,4-Dichloro-1,3,5-trinitrobenzene. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]
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